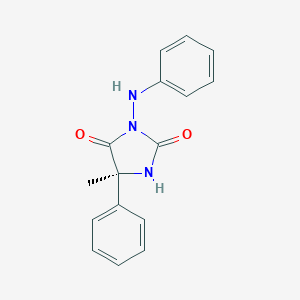

Fenamidone Metabolite

Description

The exact mass of the compound (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Fenamidone Metabolite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenamidone Metabolite including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUBSXMBPVHJQY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583591 | |

| Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332855-88-6 | |

| Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fenamidone Metabolite Identification and Structure Elucidation: A Senior Application Scientist's Field-Proven Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust characterization of pesticide metabolites is a cornerstone of modern environmental science and regulatory toxicology. Fenamidone, an imidazolinone fungicide, is effective against a range of Oomycete diseases on various crops.[1][2] Its efficacy, however, is only one part of its lifecycle. Understanding its transformation in the environment and in biological systems is critical for a comprehensive assessment of its safety and impact. This guide provides an in-depth, technically-grounded workflow for the identification and structural elucidation of fenamidone metabolites. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, grounding each step in the principles of analytical chemistry and metabolic science to provide a self-validating and authoritative protocol.

The Fenamidone Molecule and its Metabolic Fate

Fenamidone, (S)-1-anilino-4-methyl-2-methylthio-4-phenyl-2-imidazolin-5-one, functions as a Quinone outside Inhibitor (QoI), disrupting mitochondrial respiration in fungi.[2] The parent compound is the S-enantiomer, which has been shown to be the biologically active form.[3][4] Crucially, studies have demonstrated that this chiral configuration is stable and does not undergo racemization during metabolic processes, meaning metabolites also retain the S-configuration.[4]

The metabolism of fenamidone is extensive and matrix-dependent, proceeding through several key biochemical reactions. When fenamidone enters soil, water, or a biological system (plant or animal), it is subjected to a range of enzymatic and chemical transformations.[5]

Primary Metabolic Transformations Include:

-

Hydrolysis: Cleavage of the imidazolinone ring is a significant pathway, particularly under certain pH conditions.[4]

-

Oxidation & Demethylation: The methylthio group is susceptible to oxidation.

-

Hydroxylation: Addition of hydroxyl groups to the phenyl rings is a common detoxification pathway.

-

Cleavage: The molecule can be cleaved at various points, leading to smaller, more polar degradation products.[6]

These reactions result in a complex mixture of metabolites. A summary of key reported metabolites is presented in Table 1.

Table 1: Key Metabolites and Degradation Products of Fenamidone

| Metabolite Code | Chemical Name | Matrix Found | Reference |

| RPA 410193 | (5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione | Plants (Tomato), Soil, Water | [3][4][7] |

| RPA-411639 | (5S)-5-methyl-2-(methylthio)-3-(4-nitrophenyl)amino-5-phenyl-3,5-dihydro-4H-imidazol-4-one | Soil, Water | [6][8] |

| RPA 408056 | N/A (Structure proprietary) | Soil, Animal (Rat) | [9][10] |

| RPA 412708 | N/A (Structure proprietary) | Animal (Rat), Water (Hydrolysis Product) | [4][10] |

| Acetophenone | Acetophenone | Soil, Water, Plants | [6][7][8] |

The following diagram illustrates the proposed degradation pathways for fenamidone in an aerobic soil environment, a common scenario for risk assessment.

Caption: Proposed degradation pathway of Fenamidone in aerobic soil.

The Analytical Workflow: A Self-Validating System

The following diagram outlines this core workflow.

Caption: Integrated workflow for fenamidone metabolite identification.

Step-by-Step Protocol: Sample Preparation (QuEChERS)

Rationale: The goal of sample preparation is twofold: to efficiently extract the analytes of interest from a complex matrix and to remove interfering substances that could suppress instrument response or cause damage. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an industry standard for pesticide residue analysis in food and environmental matrices due to its high recovery rates and efficiency.[11][12]

Protocol: Generic QuEChERS for Plant or Soil Matrix

-

Homogenization: Homogenize 10-15 g of the sample (e.g., tomato, soil) until a uniform consistency is achieved.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate salts). The anhydrous magnesium sulfate absorbs excess water, while the salts induce phase separation.

-

Seal the tube tightly and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower layer of water and solid matrix debris.

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer 1 mL of the upper acetonitrile extract into a 2 mL d-SPE tube. These tubes contain a primary secondary amine (PSA) sorbent to remove organic acids and sugars, and often C18 to remove non-polar interferences like fats.

-

Vortex for 30 seconds.

-

-

Final Centrifugation & Collection:

-

Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

-

Carefully collect the supernatant (the cleaned extract) and transfer it to an autosampler vial for LC-MS analysis.

-

Step-by-Step Protocol: UPLC-HRMS/MS Analysis

Rationale: Ultra-High-Performance Liquid Chromatography (UPLC) provides fast, high-resolution separation of complex mixtures.[13] Coupling this to High-Resolution Mass Spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is essential. HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental formulas for putative metabolites.[14][15] Subsequent MS/MS analysis fragments these putative metabolites, yielding structural information that acts as a fingerprint for identification.[16][17]

Protocol: Generic UPLC-QTOF-MS Method

-

Chromatographic System: UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is standard for retaining and separating moderately polar compounds like fenamidone and its metabolites.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (aids in protonation for positive ion mode ESI).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start with a high percentage of aqueous phase (e.g., 95% A) to retain polar metabolites, then ramp to a high percentage of organic phase (e.g., 98% B) to elute the parent compound and less polar metabolites.

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI positive and negative modes should both be tested, as different metabolites may ionize preferentially in one mode.

-

Acquisition Mode 1 (Screening): Full Scan MS over a mass range of m/z 50-1000. This captures all ions within the range.

-

Acquisition Mode 2 (Structure): Data-Dependent Acquisition (DDA) or MSE. In this mode, the instrument performs a full scan, and then automatically selects the top N most intense ions for fragmentation (MS/MS), providing structural data.

-

Collision Energy: A ramp of collision energies (e.g., 15-45 eV) should be applied during MS/MS to ensure a rich fragmentation spectrum.

-

Table 2: Typical UPLC-QTOF-MS Parameters

| Parameter | Setting | Rationale |

| UPLC | ||

| Column | Acquity BEH C18, 2.1 x 100 mm, 1.7 µm | Industry standard for high-resolution separation of pesticide residues. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization in ESI+ mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting non-polar compounds. |

| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |

| Injection Volume | 2-5 µL | Balances sensitivity with potential for column overloading. |

| Q-TOF MS | ||

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative | Versatile source suitable for moderately polar compounds. |

| Capillary Voltage | 2.5 - 3.5 kV | Optimizes ion generation and transfer. |

| Mass Range (Full Scan) | m/z 50 - 1000 | Covers the expected mass range for fenamidone and its metabolites. |

| Acquisition Mode | Data-Dependent Acquisition (DDA) or MSE | Enables automated MS/MS fragmentation of detected peaks for structural analysis. |

| Collision Energy (MS/MS) | Ramped 15-45 eV | Provides a range of fragmentation energies to produce a rich product ion spectrum. |

The Gold Standard: Confirmation with Reference Standards

Trustworthiness: A self-validating system requires an ultimate point of confirmation. While HRMS and MS/MS provide strong evidence, they lead to a putative identification. Unambiguous confirmation is only achieved by comparing the analytical data of the suspected metabolite with that of a certified authentic reference standard.[16][18]

Confirmation Criteria:

-

Retention Time Matching: The suspected metabolite and the reference standard must elute at the same retention time (within a narrow tolerance, e.g., ±0.1 min) under identical chromatographic conditions.

-

Mass Accuracy Matching: The accurate mass of the precursor ion must match that of the standard.

-

MS/MS Fragmentation Pattern Matching: The product ion spectrum (the fragments and their relative intensities) of the suspected metabolite must be identical to that of the reference standard.

Commercially available analytical standards for fenamidone and some of its key metabolites are essential for any laboratory conducting these studies.[19][20][21]

Conclusion

The identification of fenamidone metabolites is a rigorous process that demands a systematic and multi-faceted analytical approach. By integrating efficient sample preparation like QuEChERS with the high-resolution separation of UPLC and the unparalleled diagnostic power of Q-TOF-MS/MS, researchers can move from complex environmental or biological samples to confident structural assignments. The logic flows from broad screening to specific confirmation, with each step building upon the last. This workflow, grounded in sound analytical principles and validated by comparison to authentic standards, provides the authoritative data required for accurate environmental risk assessment and regulatory compliance.

References

-

Title: Template FAO/JMPR evaluations Source: Food and Agriculture Organization of the United Nations URL: [Link]

-

Title: Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites Source: ResearchGate URL: [Link]

-

Title: Fenamidone; Pesticide Tolerances Source: Federal Register URL: [Link]

-

Title: Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites Source: PubMed URL: [Link]

-

Title: Environmental Chemistry Methods: Fenamidone (RPA 407213) Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: FENAMIDONE - World Health Organization (WHO) Source: World Health Organization URL: [Link]

-

Title: Fenamidone (Ref: RPA 407213) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: FENAMIDONE (264) Source: Food and Agriculture Organization of the United Nations URL: [Link]

-

Title: Behavior of fenhexamid in soil and water Source: ResearchGate URL: [Link]

-

Title: Fenamidone | C17H17N3OS | CID 10403199 Source: PubChem - NIH URL: [Link]

-

Title: Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry Source: PubMed URL: [Link]

-

Title: Fenamidone, PESTANAL, analytic Source: Scientific Laboratory Supplies URL: [Link]

-

Title: Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes Source: ResearchGate URL: [Link]

-

Title: Understanding the Fate of Pesticides after Application Source: PennState Extension URL: [Link]

-

Title: Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes Source: PubMed URL: [Link]

-

Title: Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS Source: ResearchGate URL: [Link]

-

Title: Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples Source: PubMed Central URL: [Link]

-

Title: New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS Source: NIH URL: [Link]

-

Title: UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Structure elucidation – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: MS/MS interpretation in identification of unknowns Source: University of Alabama at Birmingham (UAB) URL: [Link]

-

Title: High-Resolution Mass Spectrometry Elucidates Metabonate (False Metabolite) Formation from Alkylamine Drugs during In Vitro Metabolite Profiling Source: ResearchGate URL: [Link]

Sources

- 1. Fenamidone (Ref: RPA 407213) [sitem.herts.ac.uk]

- 2. Fenamidone | C17H17N3OS | CID 10403199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 6. researchgate.net [researchgate.net]

- 7. Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. apps.who.int [apps.who.int]

- 11. researchgate.net [researchgate.net]

- 12. Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uab.edu [uab.edu]

- 18. Fenamidone Metabolite - Traceable Reference Standard for Residue Analysis (CAS 332855-88-6) [witega.de]

- 19. 咪唑菌酮 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 20. scientificlabs.co.uk [scientificlabs.co.uk]

- 21. scbt.com [scbt.com]

An In-depth Technical Guide to the Biological Activity of Fenamidone Transformation Products

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fenamidone, a potent imidazolinone fungicide, is widely utilized for the control of Oomycete diseases in a variety of agricultural settings.[1] Its efficacy is attributed to its role as a quinone outside inhibitor (QoI), specifically targeting the mitochondrial cytochrome-bc1 complex, thereby disrupting fungal respiration.[2][3] However, the environmental fate of fenamidone leads to the formation of various transformation products through both biotic and abiotic degradation pathways.[4][5] This technical guide provides a comprehensive analysis of the biological activities of these transformation products, offering critical insights for researchers, environmental scientists, and professionals in drug and pesticide development. The guide synthesizes available toxicological data, discusses the potential for retained fungicidal activity, and outlines the ecotoxicological implications of these compounds.

Introduction: Fenamidone and its Environmental Journey

Fenamidone is a chiral fungicide, with the (S)-enantiomer being the active component responsible for its fungicidal properties.[6] It is effective against a range of pathogens including those causing downy mildew and late blight.[3] Upon its introduction into the environment, fenamidone is subject to various degradation processes, including microbial metabolism in soil and water, photodegradation, and hydrolysis.[4] These processes result in a suite of transformation products, the most significant of which are detailed in this guide. Understanding the biological profile of these metabolites is paramount for a complete environmental risk assessment and for the development of more sustainable agricultural practices.

Mechanism of Action of the Parent Compound: A Brief Overview

Fenamidone's primary mode of action is the inhibition of mitochondrial respiration in fungi.[2][3] It binds to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2] This binding blocks the transfer of electrons between ubiquinol and cytochrome c, leading to a disruption of ATP synthesis and ultimately, fungal cell death.[7][8]

The Transformation of Fenamidone: Key Degradation Pathways and Products

The environmental degradation of fenamidone is a multifaceted process influenced by soil type, microbial populations, pH, and sunlight exposure.[4][9] The primary route of degradation is aerobic biotransformation.[4] This leads to the formation of several key metabolites, which have been identified and characterized in various environmental matrices.

dot

Caption: Major degradation pathways of fenamidone and its key transformation products.

Biological Activity of Fenamidone Transformation Products: A Detailed Analysis

Regulatory assessments and scientific studies have begun to elucidate the biological profiles of fenamidone's transformation products. A key finding is that these metabolites are generally considered to be no more toxic than the parent compound.[10]

Toxicological Profile of Key Metabolites

Toxicological studies, primarily conducted in rats, provide valuable data on the acute and subchronic effects of the major fenamidone metabolites.

| Metabolite | Chemical Name | Acute Oral LD50 (rat) | Subchronic Toxicity Highlights | Reference |

| RPA-412636 | (S)-Methyl-5-phenylimidazolidine-2,4-dione | >2000 mg/kg bw | No adverse effects up to the highest dose tested in one study. | [10] |

| RPA-410193 | (5S)-5-Methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidinedione | >2000 mg/kg bw | Increased cholesterol and triglycerides at the highest dose tested in one study. | [10] |

| RPA-412708 | Not specified in readily available literature | 100-200 mg/kg bw | Data not available in reviewed literature. | [11] |

| Acetophenone | 1-Phenylethanone | ~815 mg/kg bw | Skin and eye irritant. | [12][13] |

Expert Insight: The available data suggests a low acute toxicity profile for the primary RPA metabolites, with an LD50 greater than 2000 mg/kg, which is a common limit dose in acute toxicity testing. The observation of elevated cholesterol and triglycerides for RPA-410193 at high doses warrants further investigation into potential metabolic disruption with chronic exposure. Acetophenone, a known industrial chemical, exhibits moderate acute toxicity.

Fungicidal Activity: A Comparative Perspective

A critical question for agronomists and environmental scientists is whether the transformation products of fenamidone retain any of the parent compound's fungicidal activity. While comprehensive comparative studies are limited in the public domain, the structural modifications that occur during degradation strongly suggest a significant reduction or complete loss of efficacy.

Fenamidone's fungicidal action is highly specific to its molecular structure, which allows it to bind effectively to the Qo site of the cytochrome bc1 complex. The degradation processes, which involve cleavage and modification of the imidazolinone ring and its substituents, would likely disrupt this binding. For instance, the formation of acetophenone represents a complete breakdown of the core fungicidal structure. Further research is required to definitively quantify the fungicidal activity, if any, of the major RPA metabolites against key Oomycete pathogens.

Ecotoxicological Impact on Non-Target Organisms

The environmental safety of a pesticide is not solely determined by its mammalian toxicity but also by its effects on non-target organisms, including aquatic life, soil fauna, and beneficial insects. While fenamidone itself is classified as very toxic to aquatic life, detailed ecotoxicological data for its individual transformation products are less readily available.[2] The persistence of metabolites like RPA-412636 in the environment raises concerns about the potential for long-term exposure of non-target species.[14][15]

Expert Insight: The principle of "less is more" does not always apply to transformation products. In some cases, metabolites can be more toxic or persistent than the parent compound.[16] Therefore, a comprehensive ecotoxicological assessment of each major fenamidone metabolite is crucial for a complete environmental risk profile.

Experimental Protocols for Assessing Biological Activity

To address the existing data gaps, a robust experimental framework is necessary. The following outlines key experimental protocols for evaluating the biological activity of fenamidone transformation products.

In Vitro Assessment of Mitochondrial Respiration Inhibition

Objective: To determine if fenamidone transformation products inhibit mitochondrial respiration in a manner similar to the parent compound.

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from a relevant fungal species (e.g., Phytophthora infestans) or a model organism (e.g., Saccharomyces cerevisiae).

-

Oxygen Consumption Assay: Utilize a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure the rate of oxygen consumption.

-

Experimental Setup:

-

Establish a baseline respiration rate with a suitable substrate (e.g., NADH or succinate).

-

Introduce the transformation product at various concentrations.

-

Include fenamidone as a positive control and a vehicle control (e.g., DMSO).

-

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits oxygen consumption by 50%) for each compound.

dot

Caption: Workflow for assessing mitochondrial respiration inhibition.

In Vivo Fungicidal Efficacy Testing

Objective: To evaluate the ability of transformation products to control fungal growth on a host plant.

Methodology:

-

Plant Cultivation: Grow a susceptible host plant (e.g., tomato or potato seedlings) under controlled conditions.

-

Inoculation: Inoculate the plants with a spore suspension of a target Oomycete pathogen.

-

Treatment Application: Apply the transformation products at various concentrations to the foliage. Include fenamidone as a positive control and a water/surfactant-only spray as a negative control.

-

Disease Assessment: After a suitable incubation period, visually assess the percentage of leaf area affected by the disease.

-

Data Analysis: Determine the effective concentration (EC50) for each compound required to reduce disease severity by 50%.

Ecotoxicological Assays

A battery of standardized ecotoxicological tests should be performed to assess the potential risk to non-target organisms.

-

Aquatic Toxicity:

-

Acute toxicity to fish (e.g., Rainbow Trout, OECD Guideline 203).

-

Acute immobilization test with Daphnia magna (OECD Guideline 202).

-

Algal growth inhibition test (e.g., Pseudokirchneriella subcapitata, OECD Guideline 201).

-

-

Terrestrial Toxicity:

-

Earthworm acute toxicity test (OECD Guideline 222).

-

Honeybee acute contact and oral toxicity tests (OECD Guidelines 213 and 214).

-

In Silico Approaches for Predictive Toxicology

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be powerful tools for predicting the toxicity of metabolites when experimental data is lacking.[17][18] By analyzing the chemical structures of the fenamidone transformation products, it is possible to predict their potential to interact with biological targets and cause adverse effects.[13][19][20][21][22] These predictive models can help prioritize which metabolites require more extensive in vitro and in vivo testing.[23][24]

dot

Caption: A generalized workflow for in silico toxicity prediction.

Conclusion and Future Directions

The biological activity of fenamidone's transformation products is a critical aspect of its overall environmental impact. Current data from regulatory agencies suggest that the major metabolites are not more toxic than the parent compound from a mammalian perspective. However, significant data gaps remain, particularly concerning their fungicidal activity and ecotoxicological effects on a broader range of non-target organisms.

Future research should focus on:

-

Comparative Fungicidal Efficacy: Head-to-head studies comparing the fungicidal activity of fenamidone and its primary metabolites against key Oomycete pathogens.

-

Mechanism of Action Studies: Investigating the molecular targets of the transformation products to determine if they share the same mode of action as fenamidone.

-

Comprehensive Ecotoxicology: Conducting a full suite of ecotoxicological tests on the major and most persistent transformation products.

-

Mixture Toxicity: Evaluating the potential for synergistic or additive toxic effects when organisms are exposed to a mixture of fenamidone and its degradation products, as is likely to occur in the environment.

By addressing these research needs, the scientific community can develop a more complete and nuanced understanding of the environmental fate and biological activity of fenamidone and its transformation products, ultimately contributing to the development of safer and more sustainable agricultural practices.

References

-

AERU. (n.d.). Fenamidone (Ref: RPA 407213). University of Hertfordshire. Retrieved from [Link]

-

FAO. (n.d.). Template FAO/JMPR evaluations. Retrieved from [Link]

-

Natursim Science Co., Ltd. (2024, April 23). Fenamidone. Retrieved from [Link]

- Benamara, M., Djebar, M. R., Berrebah, H., & Hichem, N. (2016). Effect of a new fungicide combining the fenamidone and fosetyl aluminum on growth, respiratory metabolism and antioxidant enzyme activity of Paramecium SP. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 100-103.

-

PubChem. (n.d.). Fenamidone. National Center for Biotechnology Information. Retrieved from [Link]

- Klust, T. C., & Thulke, H. H. (2018). Predicting mammalian metabolism and toxicity of pesticides in silico. Pest management science, 74(8), 1731–1739.

- Park, S., Kim, S. A., Lee, S. Y., & Kim, C. S. (2018). Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells. Journal of experimental & clinical cancer research : CR, 37(1), 115.

- Zheng, M., Liu, Z., Xue, C., Zhu, W., & Luo, X. (2021). Semi-automated workflow for molecular pair analysis and QSAR-assisted transformation space expansion.

- Belfroid, A. C., Seinen, W., & Hermens, J. L. (1998). Relative risks of transformation products of pesticides for aquatic ecosystems. The Science of the total environment, 222(1-2), 167–183.

- Vischetti, C., Casucci, C., & Perucci, P. (2007). Behavior of fenhexamid in soil and water. Journal of agricultural and food chemistry, 55(23), 9571–9576.

- Pinto, A. F. M., Paíga, P., Santos, L. H. M. L. M., & Delerue-Matos, C. (2013). Standalone methodology for building QSAR models: an antioxidant QSAR model of di(hetero)aryl amines and amides as a case study. SAR and QSAR in environmental research, 24(11), 931–947.

-

Environmental Protection Agency. (2021, May 28). Fenamidone: Revised. Regulations.gov. Retrieved from [Link]

-

World Health Organization. (2013). Fenamidone. Retrieved from [Link]

-

Klust, T. C., & Thulke, H. H. (2018). Predicting mammalian metabolism and toxicity of pesticides in silico. ResearchGate. Retrieved from [Link]

- Xu, J., Wang, Y., Zhang, Y., Li, Y., & Liu, X. (2025). Insight into abiotic and biotic transformations of fenaminstrobin in water and soil.

-

Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Fenamidone (RPA 407213); 453858-17. Retrieved from [Link]

-

Elizalde-Velázquez, A., Gómez-Oliván, L. M., & Galar-Martínez, M. (2017). Ecotoxicological Studies of Pharmaceuticals in Aquatic Organisms. ResearchGate. Retrieved from [Link]

-

Federal Register. (2011, November 16). Fenamidone; Pesticide Tolerances. Retrieved from [Link]

-

Barr, D. A., Öeren, M., Hunt, P. A., Tyzack, J. D., Chrien, T., Mansley, T. E., & Segall, M. D. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. Retrieved from [Link]

-

Hussain, S., Siddique, T., Saleem, M., Arshad, M., & Khalid, A. (2022). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Retrieved from [Link]

- Chen, Y. C., Lin-Shiau, S. Y., & Lin, J. K. (2003). Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism. The Journal of biological chemistry, 278(38), 36027–36035.

-

Zheng, M., Liu, Z., Xue, C., Zhu, W., & Luo, X. (2021). Semi-automated workflow for molecular pair analysis and QSAR-assisted transformation space expansion. PubMed. Retrieved from [Link]

-

El-Sayed, A. S., El-Sayed, M. T., & El-Sayed, M. T. (2020). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. PubMed Central. Retrieved from [Link]

-

Kümmerer, K., & Escher, B. I. (2023). Antimicrobial transformation products in the aquatic environment: global occurrence, ecotoxicological risks, and potential of a. Horizon IRD. Retrieved from [Link]

- Gudz, T. I., Tserng, K. Y., & Hoppel, C. L. (1997). Direct inhibition of mitochondrial respiratory chain complex III by cell-permeable ceramide. The Journal of biological chemistry, 272(39), 24154–24158.

-

Rahman, M. M., & Hossain, M. S. (2024). POTENTIAL TOXICITY OF PESTICIDES AND ITS TRANSFORMATION PRODUCTS TO AQUATIC ORGANISMS. Khulna University Studies. Retrieved from [Link]

-

Hutar, P., Růžek, L., & Hutarová, Z. (2024). The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. PubMed Central. Retrieved from [Link]

-

Zheng, M., Liu, Z., Xue, C., Zhu, W., & Luo, X. (2021). Semi-automated workflow for molecular pair analysis and QSAR-assisted transformation space expansion. ResearchGate. Retrieved from [Link]

- Belcastro, M., & Jacobson, I. (2000). Inhibition of mitochondrial respiration by endogenous nitric oxide: A critical step in Fas signaling. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 14(8), 1077–1088.

- Papamokos, G., & Gramatica, P. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley interdisciplinary reviews. Computational molecular science, 6(2), 147–172.

-

Mezzelani, M., & Gorbi, S. (2022). Occurrence of Pharmaceutical and Pesticide Transformation Products in Freshwater: Update on Environmental Levels, Toxicological Information and Future Challenges. PubMed Central. Retrieved from [Link]

-

Kumar, A., & Singh, R. (2025). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. ResearchGate. Retrieved from [Link]

-

Chen, Y., Liu, Y., Zhang, Y., & Li, J. (2025). Degradation of Fenclorim and Other Pesticides in Soil and Water by Isolated Microorganisms. ResearchGate. Retrieved from [Link]

-

Rautenberg, M., & Pallocca, G. (2023). Making in silico predictive models for toxicology FAIR. e-Repositori UPF. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Fenamidone | C17H17N3OS | CID 10403199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenamidone (Ref: RPA 407213) [sitem.herts.ac.uk]

- 4. Fenamidone - Knowledge [natur-sim.com]

- 5. mdpi.com [mdpi.com]

- 6. fao.org [fao.org]

- 7. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct inhibition of mitochondrial respiratory chain complex III by cell-permeable ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial Respiration Inhibition Suppresses Papillary Thyroid Carcinoma Via PI3K/Akt/FoxO1/Cyclin D1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.who.int [apps.who.int]

- 12. Fenamidone Metabolite - Traceable Reference Standard for Residue Analysis (CAS 332855-88-6) [witega.de]

- 13. researchgate.net [researchgate.net]

- 14. POTENTIAL TOXICITY OF PESTICIDES AND ITS TRANSFORMATION PRODUCTS TO AQUATIC ORGANISMS | Khulna University Studies [kus.ku.ac.bd]

- 15. Occurrence of Pharmaceutical and Pesticide Transformation Products in Freshwater: Update on Environmental Levels, Toxicological Information and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relative risks of transformation products of pesticides for aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Predicting mammalian metabolism and toxicity of pesticides in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Semi-automated workflow for molecular pair analysis and QSAR-assisted transformation space expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Semi-automated workflow for molecular pair analysis and QSAR-assisted transformation space expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. repositori.upf.edu [repositori.upf.edu]

- 23. news-medical.net [news-medical.net]

- 24. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

Foreword: Understanding the Environmental Journey of a Modern Fungicide

An In-Depth Technical Guide to the Environmental Degradation Pathways of Fenamidone

Fenamidone, an imidazolinone fungicide, is a vital tool in modern agriculture for controlling Oomycete diseases across a range of crops, including grapes, potatoes, and various vegetables.[1][2][3] Its efficacy is rooted in its ability to inhibit mitochondrial respiration in target pathogens.[3][4] However, the introduction of any active compound into the environment necessitates a rigorous understanding of its subsequent fate. This guide serves as a technical deep-dive for researchers, environmental scientists, and regulatory professionals, elucidating the complex degradation pathways of fenamidone in soil and water. We move beyond a mere recitation of facts to explore the causal mechanisms and experimental logic that underpin our current knowledge, providing a field-proven perspective on assessing the environmental behavior of this critical agrochemical.

Physicochemical Profile: The Foundation of Environmental Behavior

A molecule's intrinsic properties are the primary determinants of its environmental distribution and susceptibility to degradation. Fenamidone is a solid with low water solubility and a moderate octanol-water partition coefficient (Log Kₒw), suggesting a tendency to partition from water into organic phases like soil organic matter and sediments.[1][4] Its low vapor pressure indicates that volatilization is not a significant dissipation route.[1][5]

Table 1: Key Physicochemical Properties of Fenamidone

| Property | Value | Implication for Environmental Fate | Source(s) |

| Molecular Formula | C₁₇H₁₇N₃OS | - | [1] |

| Molecular Weight | 311.4 g/mol | - | [1] |

| Water Solubility | 7.8 mg/L (at 20°C) | Low mobility in aqueous phase; favors partitioning to sediment/soil. | [1][4] |

| Vapor Pressure | 3.4 x 10⁻⁷ Pa (at 25°C) | Low potential for volatilization from soil or water surfaces. | [1][5] |

| Log Kₒw | 2.8 (at 20°C) | Moderate lipophilicity; indicates potential for sorption to organic matter and limited bioaccumulation. | [1][4] |

Abiotic Degradation Pathways: Hydrolysis and Photolysis

Abiotic processes are chemical transformations that occur without the intervention of living organisms. For fenamidone, hydrolysis and photolysis are the key abiotic pathways influencing its persistence, particularly in aquatic systems.

Hydrolysis: The Role of pH

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of fenamidone to hydrolysis is highly dependent on pH. In the typical environmental pH range of 5 to 7, fenamidone is stable.[5][6] However, under more acidic (pH 4) or alkaline (pH 9) conditions, hydrolysis proceeds, yielding distinct degradation products.[4][6]

-

Under Acidic Conditions (pH 4): The primary hydrolysis product is RPA 410193 ((5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione).[1][6]

-

Under Alkaline Conditions (pH 9): Degradation is more pronounced, leading to the formation of RPA 413350 and RPA 412708 .[1][6]

This pH-dependent stability is a critical factor in predicting fenamidone's persistence in different aquatic environments, from acidic bogs to alkaline soils.

Table 2: Hydrolytic Half-Lives (DT₅₀) of Fenamidone

| pH | Half-Life (DT₅₀) in days | Stability | Primary Products | Source(s) |

| 4 | 41.7 | Unstable | RPA 410193 | [4][6] |

| 5 | 222 | Stable | - | [6] |

| 7 | 411 | Stable | - | [4][6] |

| 9 | 27.6 | Unstable | RPA 413350, RPA 412708 | [4][6] |

Aqueous Photolysis: Degradation by Sunlight

Photolysis, or photodegradation, is the breakdown of molecules by light, primarily the UV component of sunlight. Laboratory studies demonstrate that fenamidone is susceptible to direct photolysis in water, with a half-life of approximately 5 to 6 days.[5] This pathway is most relevant in clear, shallow surface waters where sunlight penetration is maximal.[5] In natural waters containing high levels of dissolved organic matter (like humic acids), the rate of photolysis can be retarded as these substances absorb light, shielding the fenamidone molecule.[7]

The process involves the excitation of the fenamidone molecule, leading to bond cleavage and rearrangement. Photo-induced hydrogen abstraction from the anilino nitrogen can lead to oxidation, forming a quinone imide, a common reaction for anilino-type compounds.[8]

Diagram 1: Key Abiotic Degradation Pathways of Fenamidone

Caption: Primary abiotic degradation routes for fenamidone in water.

Biotic Degradation in Soil and Water-Sediment Systems

While abiotic processes are significant, the major route of fenamidone degradation in the environment is biotransformation mediated by microorganisms.[5] This process is highly dependent on environmental conditions, particularly the presence of oxygen.

Aerobic Soil Metabolism

In aerobic soils, fenamidone is degraded relatively quickly by soil microorganisms, with reported half-lives ranging from 5 to 8 days.[5] The degradation proceeds through several concurrent pathways:

-

Primary Pathway: The most significant pathway involves the cleavage of the N-phenyl aniline ring to form RPA 412708 , which is then further degraded through the loss of the S-methyl group and hydrolysis to yield the major terminal metabolite, RPA 412636 ((S)-Methyl-5-phenylimidazolidine-2,4-dione).[5][6] This metabolite is notably more persistent than the parent compound, with half-lives that can extend up to 462 days.[5]

-

Secondary Pathways: Concurrent pathways involve the addition of a nitro group to the N-phenyl ring, forming the 2-nitro (RPA 413255 ) and 4-nitro (RPA 411639 ) derivatives of fenamidone.[6][9][10]

The rapid degradation in aerobic soil highlights the crucial role of a healthy, active microbial community in mitigating the persistence of the parent compound.[11] However, the formation of the persistent metabolite RPA-412636 is a key consideration in long-term environmental risk assessments.[5]

Aerobic and Anaerobic Aquatic Metabolism

In aquatic environments, fenamidone tends to partition from the water column to the sediment, where microbial degradation occurs.

-

Aerobic Water-Sediment Systems: Degradation is slower than in terrestrial soil, with system half-lives reported between 67 and 128 days.[5] The metabolic pathway mirrors that in aerobic soil, leading to the formation of the persistent metabolite RPA-412636.[5]

-

Anaerobic Aquatic Systems: Under anaerobic conditions, such as in deep sediment layers, the degradation of fenamidone is extremely slow, with calculated half-lives exceeding 1,000 days.[5] This indicates that microbial processes capable of degrading fenamidone are significantly inhibited in the absence of oxygen.

Table 3: Degradation Half-Lives (DT₅₀) of Fenamidone in Soil and Sediment

| System | Condition | Half-Life (DT₅₀) in days | Key Process | Source(s) |

| Soil | Aerobic | 5 - 8 | Microbial Degradation | [5] |

| Water-Sediment | Aerobic | 67 - 128 | Microbial Degradation | [5] |

| Water-Sediment | Anaerobic | > 1000 | - | [5] |

| Water | Photolysis | 5 - 6 | Abiotic Photodegradation | [5] |

Diagram 2: Primary Biotic Degradation Pathway of Fenamidone in Aerobic Soil

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fenamidone - Wikipedia [en.wikipedia.org]

- 3. Fenamidone | C17H17N3OS | CID 10403199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenamidone - Knowledge [natur-sim.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fao.org [fao.org]

- 7. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

Toxicological Profile of Fenamidone Metabolites: An In-depth Technical Guide

Introduction

Fenamidone, a member of the imidazolinone class of fungicides, is widely utilized in agriculture to control a range of fungal pathogens, particularly Oomycetes.[1] Its efficacy stems from its specific mode of action as a Quinone outside Inhibitor (QoI), targeting mitochondrial respiration in fungi.[2][3] Upon its introduction into the environment, fenamidone undergoes metabolic transformation in various biological systems, including target and non-target organisms, as well as in soil and water. Understanding the toxicological profile of these metabolites is paramount for a comprehensive assessment of the environmental and human health risks associated with fenamidone use. This technical guide provides a detailed overview of the metabolism of fenamidone and the toxicological characteristics of its principal metabolites, intended for researchers, scientists, and drug development professionals.

Metabolism of Fenamidone

Fenamidone is extensively metabolized in plants, animals, and the environment. The metabolic pathways primarily involve hydrolysis, demethylation, and hydroxylation, leading to the formation of a range of degradation products.

Metabolism in Rats

In rats, fenamidone is extensively metabolized, with numerous radioactive species detected in urine, feces, and bile following administration of radiolabeled fenamidone.[4] The major metabolites identified, constituting more than 10% of the administered dose, include RPA 409352, RPA 409361, RPA 412708, and RPA 412636.[4]

Metabolism in Plants

The metabolism of fenamidone in plants, such as tomatoes and grapes, also leads to a variety of metabolites. A notable metabolite found in grapes, grape juice, and wine is (5S)-5-Methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidine-dione (RPA 410193), which was not detected in rat metabolism studies.[4]

Environmental Fate: Soil and Water

In soil and water, fenamidone degradation is influenced by biotic and abiotic factors. The major terminal metabolite in aerobic soil and water sediment systems is the cleavage product (S)-Methyl-5-phenylimidazolidine-2,4-dione (RPA-412636).[5] This metabolite is persistent, with an aerobic soil half-life that can be as long as 462 days, and it is also highly mobile in soil.[5] Hydrolysis of fenamidone is pH-dependent, being more rapid under acidic and alkaline conditions.[6]

The following diagram illustrates the generalized metabolic pathway of fenamidone.

Ecotoxicological Profile

Fenamidone is classified as "very highly toxic" to aquatic invertebrates and "highly toxic" to freshwater fish on an acute exposure basis. [7]Chronic exposure to fenamidone has shown effects on the growth and reproduction of aquatic invertebrates. [7]While specific ecotoxicity data for all individual metabolites are not readily available, the persistence and mobility of metabolites like RPA-412636 in soil and water suggest a potential for environmental exposure and subsequent risk to non-target organisms. [5]One of the transformation products, RPA-412708, has shown moderate toxicity to mammals. [7]

Experimental Protocols for Toxicity Assessment

The toxicological evaluation of fenamidone metabolites relies on a battery of standardized in vitro and in vivo assays. The following provides an overview of a key experimental protocol.

Subchronic Oral Toxicity Study (Following OECD Guideline 408)

This study provides information on the possible health hazards likely to arise from repeated exposure over a 90-day period.

1. Principle: The test substance is administered orally on a daily basis to several groups of experimental animals at three or more dose levels for a period of 90 days. A control group receives the vehicle only.

2. Test Animals:

-

Species: Typically rats of a commonly used laboratory strain.

-

Age: Young, healthy adult animals.

-

Sex: Both males and females are used, with at least 10 animals of each sex per group.

3. Administration of Test Substance:

-

The test substance is administered by gavage or in the diet or drinking water.

-

Dose levels are selected based on the results of acute toxicity and dose-ranging studies. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.

4. Observations:

-

Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim period) for analysis of hematological and clinical biochemistry parameters.

-

Ophthalmological Examination: Performed prior to the start of the study and at termination.

-

Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and histopathological examinations are performed on the control and high-dose groups, and on all animals that die or are euthanized during the study.

5. Data Analysis: Data are evaluated for dose-response relationships and statistical significance. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

The following diagram outlines the workflow for a subchronic oral toxicity study.

Regulatory Context and Conclusion

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) establish Maximum Residue Limits (MRLs) for fenamidone in various food commodities. [5]An Acceptable Daily Intake (ADI) has also been established for fenamidone. [4]The toxicological data on fenamidone and its metabolites are crucial for setting these regulatory limits and ensuring consumer safety.

References

-

United States Environmental Protection Agency. (2021). Fenamidone: Revised Human Health Risk Assessment for Registration Review. Retrieved from [Link]

- World Health Organization. (2013). Fenamidone. In Pesticide residues in food - 2013: Toxicological evaluations. Joint FAO/WHO Meeting on Pesticide Residues.

- Food and Agriculture Organization of the United Nations. (2005). Fenamidone. In Pesticide residues in food - 2005: Evaluations Part I - Residues. Joint FAO/WHO Meeting on Pesticide Residues.

-

PubChem. (n.d.). Fenamidone. National Center for Biotechnology Information. Retrieved from [Link]

-

United States Environmental Protection Agency. (2016). Fenamidone: Drinking Water Assessment for the Proposed IR-4 New Uses on Basil and Leafy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fenamidone. Retrieved from [Link]

- OECD. (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

-

AERU. (n.d.). Fenamidone (Ref: RPA 407213). University of Hertfordshire. Retrieved from [Link]

-

Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]

- López-Ruiz, R., et al. (2020). Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. Science of The Total Environment, 725, 138350.

-

United States Environmental Protection Agency. (2019). Fenamidone: Preliminary Ecological Risk Assessment for Registration Review. Retrieved from [Link]

- Angioni, A., et al. (2012). Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. Pest Management Science, 68(4), 543-547.

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved from [Link]

-

FRAC. (n.d.). QoI Fungicides. Fungicide Resistance Action Committee. Retrieved from [Link]

- Gisi, U., et al. (2002). QoI Fungicides: Resistance Mechanisms and Its Practical Importance. Pest Management Science, 58(8), 759-769.

- Serra, H., et al. (2015). Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. Fungal Genetics and Biology, 77, 63-72.

-

Oklahoma State University Extension. (n.d.). Fungicide Resistance Management. Retrieved from [Link]

- Cabral, H., et al. (2021). Behavioral and developmental toxicity assessment of the strobilurin fungicide fenamidone in zebrafish embryos/larvae (Danio rerio). Chemosphere, 283, 131175.

- OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

- OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fenamidone | C17H17N3OS | CID 10403199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.who.int [apps.who.int]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Fenamidone Metabolite Standards

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of pivotal metabolite standards of Fenamidone, a widely used fungicide. Understanding the metabolic fate of Fenamidone is critical for environmental monitoring, residue analysis, and ensuring regulatory compliance. This document offers field-proven insights and detailed methodologies for the preparation and validation of these essential analytical standards.

Introduction: The Significance of Fenamidone and its Metabolites

Fenamidone, chemically known as (S)-1-anilino-4-methyl-2-methylthio-4-phenylimidazolin-5-one, is a potent fungicide belonging to the imidazolinone class.[1][2] Its efficacy lies in the inhibition of mitochondrial respiration in fungi.[1] However, upon its introduction into the environment, Fenamidone undergoes biotransformation, leading to the formation of various metabolites. The presence and concentration of these metabolites are of significant interest to regulatory bodies and researchers for several reasons:

-

Toxicological Assessment: The metabolites may exhibit different toxicological profiles than the parent compound.

-

Environmental Fate: Understanding the degradation pathway of Fenamidone is crucial for assessing its environmental persistence and potential for groundwater contamination.

-

Residue Analysis: Accurate quantification of both the parent compound and its major metabolites in food and environmental samples is necessary to ensure safety and compliance with maximum residue limits (MRLs).

Therefore, the availability of high-purity metabolite standards is a prerequisite for developing and validating robust analytical methods. This guide focuses on the synthesis and characterization of key Fenamidone metabolites, providing a framework for their in-house preparation.

The Metabolic Landscape of Fenamidone

Fenamidone degrades in the environment through several pathways, primarily hydrolysis and photolysis, leading to a range of transformation products.[3] The major metabolic transformations involve modifications to the imidazolinone ring and the cleavage of its substituents. A proposed metabolic pathway for Fenamidone is illustrated below, highlighting the formation of key metabolites.

Caption: Proposed metabolic pathway of Fenamidone.

Synthesis of Key Fenamidone Metabolite Standards

The synthesis of Fenamidone metabolite standards requires a strategic approach based on fundamental organic chemistry principles. While specific, detailed protocols for every metabolite are not always publicly available, this section outlines a logical synthetic workflow for a key metabolite, (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione (RPA 410193), based on established synthesis routes for similar chemical structures.

Synthesis of (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione (RPA 410193)

This metabolite is formed through the hydrolysis of the methylthio group of Fenamidone. A plausible synthetic route involves the reaction of a substituted hydantoin precursor with phenylhydrazine.

Experimental Protocol:

-

Synthesis of 5-methyl-5-phenylhydantoin: This precursor can be synthesized via the Bucherer-Bergs reaction, starting from acetophenone, potassium cyanide, and ammonium carbonate.

-

Halogenation of the hydantoin: The hydantoin is then halogenated at the N-3 position, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Nucleophilic substitution with phenylhydrazine: The final step involves the nucleophilic substitution of the halogen with phenylhydrazine to yield the target metabolite, (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione. The reaction is typically carried out in a suitable solvent like ethanol with the addition of a base to neutralize the hydrohalic acid formed.

-

Purification: The crude product is then purified using column chromatography or recrystallization to obtain the analytical standard in high purity.

Sources

A Senior Application Scientist's Guide to the Discovery and Characterization of Novel Fenamidone Metabolites in Planta

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenamidone, an imidazolinone fungicide, is a potent inhibitor of mitochondrial respiration widely employed to control Oomycete pathogens in agriculture.[1][2] Upon application, its metabolic fate within the plant is of critical importance for assessing overall efficacy, persistence, and the potential toxicological impact of its transformation products. While foundational metabolic pathways are understood, the discovery of novel, previously uncharacterized metabolites remains a significant analytical challenge and a regulatory imperative. This guide provides an in-depth technical framework for the systematic discovery and elucidation of novel fenamidone metabolites in plant matrices. We will move beyond standard protocols to explore the causality behind experimental design, emphasizing the integration of advanced analytical workflows, robust sample preparation, and logical structure elucidation. This document is structured to serve as a practical and authoritative resource, grounding its methodologies in established scientific principles to ensure trustworthy and reproducible outcomes.

Introduction: The Rationale for Novel Metabolite Discovery

Fenamidone belongs to the Quinone outside Inhibitor (QoI) class of fungicides, targeting the cytochrome bc1 complex in the mitochondrial electron transport chain.[1] Like many xenobiotics, plants subject fenamidone to a series of metabolic transformations, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][4] These processes are designed to detoxify the compound and increase its water solubility for sequestration or elimination.

Known metabolic pathways for fenamidone in plants primarily involve hydrolysis of the thio-methyl side chain.[3] However, the vast enzymatic machinery within different plant species presents a high probability of generating a more complex profile of metabolites than is currently documented. The scientific and regulatory drivers for discovering these novel metabolites are clear:

-

Comprehensive Risk Assessment: Undiscovered metabolites may possess unique toxicological profiles, different from the parent compound.

-

Understanding Bioavailability and Persistence: Novel metabolites can exhibit altered mobility and persistence within the plant and the wider environment.

-

Efficacy and Resistance Monitoring: Metabolic pathways can influence the concentration of the active parent compound at its target site, potentially impacting efficacy and the development of resistance.

This guide will therefore focus on a strategic workflow designed to uncover this hidden metabolic landscape.

The Strategic Workflow for Metabolite Discovery

The discovery of unknown metabolites is not a linear process but an iterative cycle of hypothesis, detection, identification, and confirmation. Our approach is built on a foundation of high-resolution analytical technology and meticulous sample preparation.

Diagram: High-Level Discovery Workflow

Caption: High-level workflow for novel fenamidone metabolite discovery.

Foundational Step: Sample Preparation with a Validated Protocol

The quality of your analytical data is inextricably linked to the quality of your sample preparation. The goal is to efficiently extract fenamidone and its potential metabolites—which will span a range of polarities—while minimizing matrix interferences from the complex plant sample (e.g., pigments, lipids, sugars).

The QuEChERS Method: A Self-Validating Choice

For this application, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the protocol of choice.[5][6] Its widespread adoption is a testament to its effectiveness for multi-residue pesticide analysis.[7]

Causality Behind the Choice:

-

Effectiveness: QuEChERS utilizes acetonitrile for extraction, which is highly effective at extracting a broad range of pesticides and their metabolites.[6] The subsequent "salting-out" step using magnesium sulfate and sodium chloride forces a phase separation, partitioning the analytes into the acetonitrile layer.[5]

-

Matrix Removal: The dispersive solid-phase extraction (d-SPE) cleanup step is crucial. It employs:

-

Magnesium Sulfate (MgSO₄): To remove residual water from the extract.

-

Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and sugars.

-

Graphitized Carbon Black (GCB) or C18: Can be added to remove pigments like chlorophyll and sterols (use with caution as GCB can retain planar molecules).

-

-

Ruggedness: The method is robust and shows good reproducibility across various complex food and plant matrices.[8][9]

Detailed Protocol: Modified QuEChERS for Metabolite Discovery

This protocol is based on the AOAC Official Method 2007.01, adapted for metabolite discovery.

Step-by-Step Methodology:

-

Sample Homogenization:

-

Weigh 10-15 g of the plant sample (e.g., leaves, fruit) into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of purified water.

-

Expertise Insight: Cryogenic grinding can be employed for tough matrices to prevent enzymatic degradation of metabolites during homogenization.[8]

-

-

Extraction:

-

Add 15 mL of 1% acetic acid in acetonitrile to the tube. The acetic acid helps to stabilize base-sensitive pesticides.

-

Add appropriate internal standards.

-

Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄, 1.5 g sodium acetate).

-

Cap tightly and shake vigorously for 1 minute. Mechanical shaking ensures consistency.[8]

-

Centrifuge at ≥3,000 rcf for 5 minutes.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube.

-

The d-SPE tube should contain 900 mg anhydrous MgSO₄ and 150 mg PSA.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3,000 rcf for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS analysis.

-

The Analytical Core: LC-HRMS for Untargeted Profiling

To discover novel metabolites, a non-targeted approach is essential. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), particularly using Orbitrap or TOF technologies, is the instrument of choice.[10][11]

Causality Behind the Choice:

-

High Resolving Power: HRMS provides highly accurate mass measurements (typically < 5 ppm), which is critical for calculating the elemental composition of an unknown ion. This is the first step in identifying a novel compound.

-

Sensitivity: Modern HRMS instruments offer the sensitivity required to detect low-abundance metabolites.

-

Untargeted Data Acquisition: Unlike triple quadrupole systems that monitor for specific masses (MRM), HRMS instruments acquire full-scan data, capturing information on all ionizable compounds in the sample, known and unknown.[10]

Experimental Protocol: LC-HRMS Analysis

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a robust starting point for separating moderately polar compounds like fenamidone and its likely metabolites.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate (aids ionization).

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes to elute compounds across a range of polarities.

-

Expertise Insight: For potentially very polar metabolites (e.g., glycosides), a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be used in a separate analysis to improve retention.[12]

High-Resolution Mass Spectrometry (HRMS):

-

Ionization: Heated Electrospray Ionization (HESI) in both positive and negative modes to capture the widest range of metabolites.

-

Acquisition Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2). In this mode, the instrument acquires a high-resolution full scan, and then automatically selects the top N most intense ions in that scan for fragmentation, providing structural information.[13]

-

Mass Range: 100 - 1000 m/z.

-

Resolution: Set to >60,000 FWHM to ensure accurate mass measurements.

Data Processing and Structure Elucidation

Raw data from the LC-HRMS is a complex four-dimensional dataset (retention time, m/z, intensity, fragmentation). Specialized software is required to mine this data for potential metabolites.

The Logic of Metabolite Identification

The process follows a logical cascade from broad filtering to specific structural confirmation.

Diagram: Metabolite Elucidation Funnel

Caption: Logical funnel for the identification of novel metabolites.

Key Data Analysis Steps

-

Metabolite Prediction: Begin by creating a theoretical list of potential metabolites. This involves applying common metabolic transformation rules to the parent fenamidone structure (C₁₇H₁₇N₃OS, Mol. Wt. 311.1143).[14]

Table: Predicted Phase I & II Transformations for Fenamidone

| Transformation Type | Reaction | Mass Shift (Da) | Predicted Metabolite m/z [M+H]⁺ |

| Phase I | Hydroxylation | +15.9949 | 328.1170 |

| Hydrolysis (Thio-methyl to OH) | -31.9903 | 280.1291 | |

| N-dealkylation (Phenylamino) | -77.0524 | 235.0672 | |

| Ring Cleavage | Variable | Variable | |

| Phase II | Glucosidation (on OH group) | +162.0528 | 490.1698 (from hydroxylated) |

| Malonylation (on Glucoside) | +86.0004 | 576.1702 (from glucosidated) |

-

Feature Detection and Filtering: Use software to detect all chromatographic peaks (features) in the treated samples that are absent or significantly lower in the control (untreated plant) samples.

-

Matching and Formula Generation: Match the accurate masses of the detected features against the predicted metabolite list. For features not on the list, generate putative elemental formulas based on the accurate mass and isotopic pattern.

-

MS/MS Fragmentation Analysis: This is the most critical step for structure elucidation. The fragmentation pattern of a metabolite should be logically related to the parent compound. For example, a key fragment ion corresponding to the core imidazolinone structure of fenamidone would be strong evidence. The loss of a glucoside group (a neutral loss of 162.0528 Da) is a clear indicator of a Phase II conjugate.[13]

Conclusion: A Framework for Authoritative Discovery

The discovery of novel fenamidone metabolites in plants is a complex but achievable objective. By abandoning rigid templates in favor of a logical, evidence-based workflow, researchers can move from untargeted screening to confident structural elucidation. The integration of robust sample preparation like QuEChERS with the power of LC-HRMS provides the necessary foundation.[5][10] However, it is the intellectual framework—predicting transformations, systematically filtering data, and logically interpreting fragmentation patterns—that ultimately transforms raw data into authoritative scientific discovery. This guide provides the technical protocols and, more importantly, the scientific reasoning to empower researchers in this critical area of study.

References

-

Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International. Available at: [Link]

-

Bayer CropScience. (2024). Fenamidone - Knowledge. Natursim Science Co., Ltd. Available at: [Link]

-

Cole-Parmer. (2021). The QuEChERS Workflow for Pesticide Residue Analysis. Available at: [Link]

-

Cunha, S. C., & Fernandes, J. O. (2018). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

-

European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. Available at: [Link]

-

Fenomenex. (2023). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]

-

Goscinny, S., & van der Hooft, J. J. J. (2013). Untargeted profiling of pesticide metabolites by LC-HRMS: An exposomics tool for human exposure evaluation. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Lehotay, S. J. (2007). QuEChERS: Home. Available at: [Link]

-

LECO Corporation. (2019). LC–MS/MS Analysis of Polar Pesticides in Food and Water. LCGC International. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Fenamidone. PubChem. Available at: [Link]

-

Restek. (n.d.). QuEChERS Methodology: AOAC Method. Available at: [Link]

-

Schymanski, E. L., et al. (2020). Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring by Combining High-Throughput In Vitro Incubation and Automated LC–HRMS Data Processing. Analytical Chemistry. Available at: [Link]

-

University of Hertfordshire. (n.d.). Fenamidone (Ref: RPA 407213). AERU. Available at: [Link]

-

Wikipedia. (n.d.). Fenamidone. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fenamidone - Wikipedia [en.wikipedia.org]

- 3. Fenamidone - Knowledge [natur-sim.com]

- 4. The metabolism of fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QuEChERS: Home [quechers.eu]

- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 7. Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fenamidone | C17H17N3OS | CID 10403199 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Metabolic Fate of Fenamidone: An In-depth Technical Guide to Rat Liver Microsomal Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the in vitro metabolism of fenamidone, a prominent imidazolinone fungicide, with a specific focus on its biotransformation within rat liver microsomes. As the primary site of xenobiotic metabolism, the liver, and specifically the enzymatic machinery within its microsomal fraction, plays a pivotal role in determining the pharmacokinetic and toxicological profile of compounds like fenamidone. This document will delve into the known metabolic pathways of fenamidone in rats, elucidate the critical role of cytochrome P450 enzymes, and provide a detailed, field-proven protocol for conducting in vitro metabolism studies using rat liver microsomes. The insights and methodologies presented herein are designed to empower researchers in drug development, toxicology, and environmental science to conduct robust and reproducible investigations into the metabolic fate of fenamidone and other xenobiotics.

Introduction: The Significance of Fenamidone Metabolism

Fenamidone, chemically known as (S)-1-anilino-4-methyl-2-methylthio-4-phenylimidazolin-5-one, is a widely used fungicide effective against a range of plant pathogens. Understanding its metabolic fate in mammalian systems is paramount for assessing its potential risks to human health and the environment. The rat serves as a crucial animal model in toxicological studies, and investigations into fenamidone's metabolism in this species provide invaluable data for regulatory assessments.

In rats, fenamidone undergoes extensive metabolism, primarily through Phase I (oxidation, reduction, and hydrolysis) and Phase II (conjugation) reactions, leading to the formation of over 20 metabolites.[1] This metabolic cascade is orchestrated by a host of enzymes, with the cytochrome P450 (CYP) superfamily, located in the endoplasmic reticulum of hepatocytes, playing a central role in the initial oxidative transformations.[2] Rat liver microsomes, which are vesicles of the endoplasmic reticulum, provide a robust in vitro system to study these CYP-mediated reactions, offering a controlled environment to dissect metabolic pathways and identify key enzymatic players.[1][3]

The Metabolic Landscape of Fenamidone in Rats

Studies on the metabolism of fenamidone in rats have identified several major metabolites, providing a roadmap of its biotransformation. The primary metabolic transformations involve modifications of the imidazolinone ring and the phenyl groups.

Key Metabolic Pathways:

-

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the phenyl rings is a common Phase I reaction catalyzed by CYP enzymes. This increases the water solubility of the compound, facilitating its excretion.

-